![molecular formula C12H19N3O2S B13735745 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide CAS No. 159968-52-2](/img/structure/B13735745.png)
4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfamido-benzyl-1,4-diazacycloheptane is an organic compound with the molecular formula C12H19N3O2S. It is a derivative of 1,4-diazacycloheptane, which is a cyclic diamine. This compound is characterized by the presence of a sulfamido group attached to a benzyl moiety, which is further connected to the 1,4-diazacycloheptane ring.
Méthodes De Préparation
The synthesis of 4-sulfamido-benzyl-1,4-diazacycloheptane typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-diazacycloheptane and benzyl chloride.
Reaction with Benzyl Chloride: 1,4-diazacycloheptane is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyl-1,4-diazacycloheptane.
Introduction of Sulfamido Group: The benzyl-1,4-diazacycloheptane is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamido group, resulting in the formation of 4-sulfamido-benzyl-1,4-diazacycloheptane.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-Sulfamido-benzyl-1,4-diazacycloheptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Sulfamido-benzyl-1,4-diazacycloheptane has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-sulfamido-benzyl-1,4-diazacycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the diazacycloheptane ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
4-Sulfamido-benzyl-1,4-diazacycloheptane can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
159968-52-2 |
|---|---|
Formule moléculaire |
C12H19N3O2S |
Poids moléculaire |
269.37 g/mol |
Nom IUPAC |
4-(1,4-diazepan-1-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19N3O2S/c13-18(16,17)12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2,(H2,13,16,17) |
Clé InChI |
FQMAIALCZUIJHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)CC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


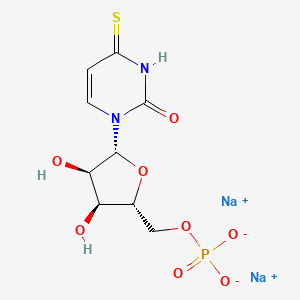
![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)
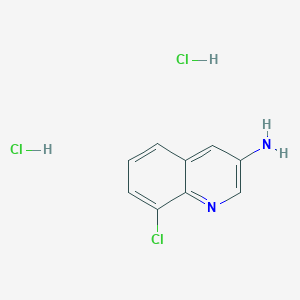
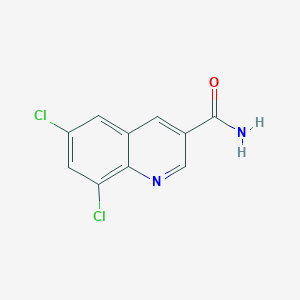
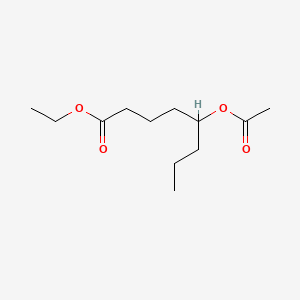
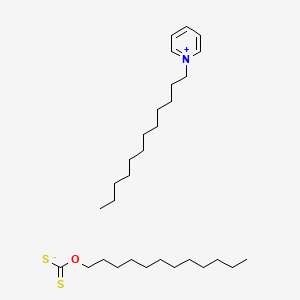
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
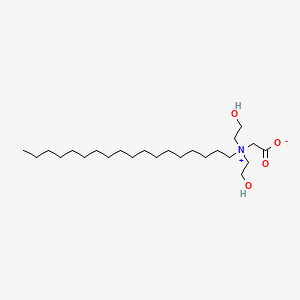
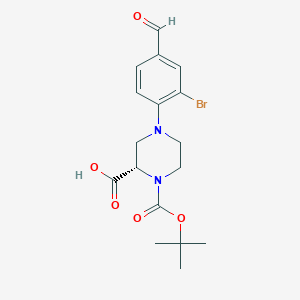
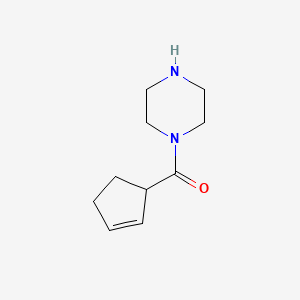
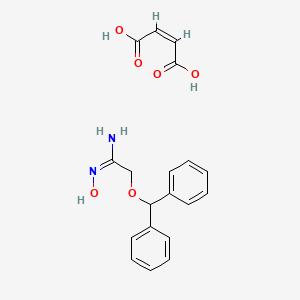

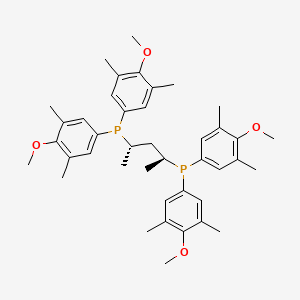
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)
